molecular formula C13H12N4 B13055316 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine

Cat. No.: B13055316
M. Wt: 224.26 g/mol
InChI Key: RDOLDXXORVSOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyrazine core with a tolyl group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-chloropyrazine with an appropriate amine can lead to the formation of the desired pyrrolo[2,3-B]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a lead compound in drug discovery and material science .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

7-(3-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine

InChI

InChI=1S/C13H12N4/c1-8-3-2-4-9(5-8)10-6-15-13-12(10)17-11(14)7-16-13/h2-7H,1H3,(H2,14,17)(H,15,16)

InChI Key

RDOLDXXORVSOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC3=NC=C(N=C23)N

Origin of Product

United States

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